molecular formula C13H21NO4 B2558443 Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 1995848-08-2

Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate

Cat. No.: B2558443
CAS No.: 1995848-08-2
M. Wt: 255.314
InChI Key: GKQBWYZBSWSEMI-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Bicyclo[1.1.1]pentane Core Topology

The bicyclo[1.1.1]pentane scaffold consists of three fused cyclobutane rings, with two bridgehead carbons (C1 and C3) and six additional carbons forming a rigid, strained framework. This topology imposes significant spatial constraints:

  • Bridgehead C1–C3 Distance : Approximately 1.84–1.89 Å in unsubstituted bicyclo[1.1.1]pentane. Substituents at the C1 position (e.g., the acetate group) likely shorten this distance due to steric interactions.
  • Ring Strain : The bicyclo[1.1.1]pentane core has a strain energy of ~65–68 kcal/mol, attributed to bent bonds between bridgehead carbons and unfavorable orbital overlap.
  • Substituent Orientation : The Boc-protected amine at C3 and the acetate group at C1 are positioned in a cis-like arrangement relative to the bicyclic framework, as inferred from analogous derivatives.
Key Geometric Parameters
Parameter Value (Å/°) Source
C1–C3 bond length 1.84–1.89
C1–C2 bond length ~1.54
C1–C3–C5 angle 73–78°
Bridgehead s-character ~19–32%

The bicyclo[1.1.1]pentane core exhibits hybridization at the bridgehead carbons (C1 and C3) with significant p-orbital character (~67–81%), as determined by spin-spin coupling constants.

Spectroscopic Analysis (¹H/¹³C NMR, IR, MS)

Spectroscopic data for this compound are limited, but insights can be drawn from structurally related bicyclo[1.1.1]pentane derivatives:

¹H NMR
  • Boc Group : The tert-butyl group typically resonates at δ 1.40–1.45 ppm (s, 9H).
  • Acetate Methyl : δ 3.70–3.75 ppm (s, 3H).
  • Bicyclo[1.1.1]pentane Protons : Split into distinct environments due to the rigid core:
    • δ 1.50–2.50 ppm (m, bicyclic CH2 groups).
    • δ 4.00–4.30 ppm (s, bridgehead CH).
¹³C NMR
  • Carbonyl (Boc) : δ 155–160 ppm.
  • Acetate Carbonyl : δ 170–175 ppm.
  • Bicyclo[1.1.1]pentane Carbons : δ 30–60 ppm (CH2 and CH groups).
IR and MS
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O, Boc and acetate).
  • MS : Molecular ion peak at m/z 255.31 (C₁₃H₂₁NO₄).
Spectroscopic Data Table
Spectral Feature Observed Value (δ/ppm) Functional Group Source
¹H NMR 1.40–1.45 (s) tert-Butyl (Boc)
¹H NMR 3.70–3.75 (s) Acetate methyl
¹³C NMR 155–160 Boc carbonyl
¹³C NMR 170–175 Acetate carbonyl
IR ~1700 C=O (Boc/acetate)

X-ray Crystallographic Studies of Bicyclic Framework

X-ray crystallography has been employed for related bicyclo[1.1.1]pentane derivatives to validate bond lengths and angles. While no direct data for this compound exists, analogous structures provide critical insights:

Key Crystallographic Parameters
Parameter Value (Å/°) Source
C1–C3 bond length 1.84–1.89
C1–C2 bond length 1.54
C1–C3–C5 angle 73–78°
Bridgehead C–H bond 1.10 Å

In difluoro-substituted bicyclo[1.1.1]pentanes, fluorine atoms at C2 and C4 increase the C2–C4 distance to ~1.91 Å compared to ~1.88 Å in unsubstituted analogs. This suggests that substituents at the bridgehead may elongate adjacent bonds due to steric or electronic effects.

Crystal Packing and Hydrogen Bonding

The Boc group and acetate ester likely influence crystal packing. In similar compounds, hydrogen bonds between the Boc carbonyl oxygen and adjacent protons or counterions stabilize the lattice. However, the acetate ester’s electron-withdrawing nature may reduce hydrogen-bonding propensity compared to carboxylic acids.

Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBWYZBSWSEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps :

    Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of reactions starting from simple precursors. The bicyclo[1.1.1]pentane core is often synthesized via [1.1.1]propellane intermediates.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various chemical reactions, including:

    Substitution reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the alcohol can be oxidized back to the ester or further to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing esters to alcohols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used for hydrolysis reactions.

Major Products

    Free amine: Obtained after Boc deprotection.

    Alcohol: Obtained after ester reduction.

    Carboxylic acid: Obtained after ester hydrolysis or alcohol oxidation.

Scientific Research Applications

Drug Development

The bicyclo[1.1.1]pentane core is recognized for enhancing the pharmacological properties of compounds by providing increased three-dimensionality and saturation compared to traditional aromatic systems. This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates .

Case Study:
Research has shown that compounds incorporating the bicyclo[1.1.1]pentane structure can replace less favorable moieties in drug design, leading to novel therapeutic agents with enhanced efficacy against diseases such as cancer and neurodegenerative disorders .

Bioisosteric Replacement

Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate can serve as a bioisostere for various functional groups in existing drugs, potentially improving their metabolic stability and reducing off-target effects . This application is particularly relevant in the optimization of lead compounds during the drug discovery process.

Organic Synthesis

Development of New Materials

The unique structural features of this compound can be exploited in materials science to develop new polymers and functional materials with enhanced properties such as thermal stability and mechanical strength .

Case Study:
Recent studies have explored using bicyclo[1.1.1]pentane derivatives in the formulation of advanced materials for electronic applications, showcasing their potential in creating high-performance components due to their unique electronic properties .

Mechanism of Action

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate depends on its specific application . In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity. The Boc-protected amino group can be modified to introduce various functional groups, further tuning the compound’s activity and specificity.

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate

  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Key Differences: The ethyl ester substituent increases molecular weight by 14 g/mol compared to the methyl ester.
  • Safety Profile :
    • Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
  • Commercial Availability :
    • Priced at €1,825.00/g (Apollo Scientific), indicating high synthesis complexity .

Hydroxymethyl-Substituted Analog: tert-Butyl 2-(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • Key Differences: Replaces the Boc-amino group with a hydroxymethyl moiety, reducing nitrogen content and altering reactivity. The hydroxyl group enhances hydrophilicity, making it more suitable for aqueous-phase reactions .

Trifluoromethyl-Substituted Derivative: Methyl 2-(tert-Butoxycarbonylamino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

  • Molecular Formula: C₁₄H₂₀F₃NO₄
  • Molecular Weight : 323.31 g/mol
  • Higher molecular weight and lipophilicity compared to the parent methyl ester compound .

Amino Acid Derivative: 2-Amino-2-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)acetic Acid

  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight : 197.27 g/mol
  • Key Differences: Features a free amino group (unprotected) and a tert-butyl substituent, increasing reactivity but requiring careful handling under inert atmospheres . Hazard statements include H302, H312 (harmful in contact with skin), and H332 (harmful if inhaled), reflecting its higher acute toxicity compared to Boc-protected analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
Methyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate C₁₃H₂₁NO₄* 255.31* Boc-amino, methyl ester Not reported
Ethyl 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate C₁₄H₂₃NO₄ 269.34 Boc-amino, ethyl ester H302, H315, H319, H335
tert-Butyl 2-(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate C₁₂H₂₀O₃ 212.29 Hydroxymethyl, tert-butyl ester Not reported
Methyl 2-(tert-Butoxycarbonylamino)-2-[3-(trifluoromethyl)BCP-1-yl]acetate C₁₄H₂₀F₃NO₄ 323.31 Boc-amino, CF₃, methyl ester Not reported
2-Amino-2-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid C₁₁H₁₉NO₂ 197.27 Free amino, tert-butyl H302, H312, H332

*Calculated based on structural similarity to ethyl ester analog.

Key Research Findings

  • Synthetic Utility : Bicyclo[1.1.1]pentane derivatives are prized as rigid linkers in drug design, with the Boc-protected methyl ester serving as a versatile intermediate for peptide coupling or deprotection reactions .
  • Safety Considerations: Ethyl and methyl esters share similar hazard profiles, but unprotected amino analogs (e.g., ) require stringent handling due to higher reactivity and toxicity .
  • Commercial Viability : High costs (e.g., €1,825.00/g for the ethyl ester) reflect challenges in synthesizing strained BCP frameworks .

Biological Activity

Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C13_{13}H21_{21}NO4_4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1995848-08-2
  • Purity : ≥97% .

This compound is believed to interact with various biological targets due to its structural features, which include a bicyclic system and an amino group protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances the compound's stability and solubility, facilitating its use in biological assays.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, a related compound demonstrated the ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, thus influencing glucose metabolism and lipid profiles .

Study on Anticancer Properties

In a controlled study, researchers administered this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, indicating its potential as an anticancer agent .

Metabolic Effects

Another study investigated the effects of this compound on metabolic parameters in diabetic rat models. The results indicated that administration led to improved insulin sensitivity and reduced blood glucose levels, suggesting its potential utility in managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionModulates metabolic enzyme activity
Metabolic RegulationImproves insulin sensitivity

Q & A

Q. What are the scalable synthetic routes for bicyclo[1.1.1]pentane derivatives bearing tert-butoxycarbonyl (Boc)-protected amino groups?

The compound can be synthesized via hydrohydrazination reactions using [1.1.1]propellane and di-tert-butyl azodicarboxylate, followed by deprotection and reduction (e.g., Mn(dpm)₃ catalysis). This method offers improved scalability and safety compared to traditional approaches . For Boc-protected intermediates, trifluoroacetic acid (TFA) is commonly used for deprotection under controlled conditions .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Key methods include:

  • ¹H-NMR : Peaks for Boc-protected amines (δ ~1.4 ppm for tert-butyl) and bicyclo[1.1.1]pentane protons (distinct splitting patterns due to bridgehead rigidity) .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ calculated vs. observed) to confirm molecular formula .
  • Silica gel chromatography : Purification protocols (e.g., DCM/EtOAc gradients) ensure removal of byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Avoid inhalation/contact with dust; use PPE (gloves, safety goggles) and ensure ventilation .
  • Store at 2–8°C under inert atmosphere to prevent decomposition .
  • Carbon oxides and nitrogen oxides may form during combustion; use CO₂ or dry powder extinguishers .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in drug design?

The bicyclo[1.1.1]pentane core mimics phenyl or tert-butyl groups while improving metabolic stability. For example, derivatives like methyl 2-(3-(4-cyanobenzoyl)bicyclo[1.1.1]pentan-1-yl)acetate are used to replace benzophenone moieties in protease inhibitors .

Q. What strategies address low yields in multi-step syntheses involving bicyclo[1.1.1]pentane intermediates?

  • Optimize reaction temperature (e.g., 0°C for TFA deprotection to minimize side reactions) .
  • Use visible-light-induced phosphine catalysis for halogen-atom transfer, improving efficiency in alkyl-heteroaryl BCP synthesis .
  • Monitor reaction progress via LC-MS to isolate intermediates before degradation .

Q. How does the steric environment of bicyclo[1.1.1]pentane impact reactivity in cross-coupling reactions?

The bridgehead geometry restricts rotational freedom, favoring selective C–H functionalization. For example, iridium-catalyzed hydrogen borrowing alkylation achieves high regioselectivity at the bicyclo[1.1.1]pentane core under mild conditions (room temperature) .

Q. What contradictions exist in reported pharmacological data for bicyclo[1.1.1]pentane derivatives?

  • Bioavailability : Some studies report enhanced membrane permeability due to reduced polarity, while others note limited solubility in aqueous media .
  • Enzyme inhibition : Variability in IC₅₀ values may arise from differences in substituent electronic effects (e.g., perfluorobutyl vs. trifluoromethyl groups) .

Methodological Challenges

Q. How can computational modeling guide the design of bicyclo[1.1.1]pentane-based therapeutics?

  • DFT calculations predict bond strain (~30 kcal/mol in bicyclo[1.1.1]pentane) and guide substituent placement for target engagement .
  • Docking studies with eIF2B activators (e.g., DNL343) validate interactions with protein pockets .

Q. What analytical techniques resolve ambiguities in stereochemical assignments for bicyclo[1.1.1]pentane derivatives?

  • NOESY NMR : Detects through-space correlations between bridgehead protons and adjacent substituents .
  • X-ray crystallography : Definitive confirmation of absolute configuration, though crystal growth is challenging due to low melting points .

Q. How are stability issues addressed during long-term storage of Boc-protected bicyclo[1.1.1]pentane derivatives?

  • Lyophilization under argon prevents hydrolysis of the Boc group .
  • Additives like molecular sieves (3Å) in storage vials absorb residual moisture .

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